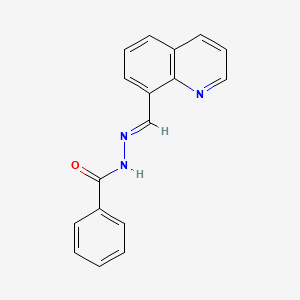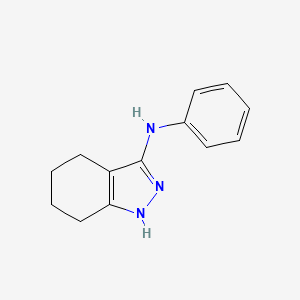![molecular formula C21H24N2O2S B5549269 (1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bicyclic compounds often involves regio- and diastereoselective condensation reactions, followed by specific functional group transformations. For instance, functionalized diazabicyclononanes have been prepared through sequential 'condensation–iodolactonization' reactions, showcasing the complexity and precision required in synthesizing such structures (Ehsan Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of bicyclic compounds similar to the one often reveals a significant distortion due to steric repulsion, as evidenced by X-ray diffraction data. This distortion impacts the compound's reactivity and properties. An example is the structural analysis of 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one, highlighting the repulsion between axial atoms in the bicyclic skeleton (Michael A. Weber et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features. For example, the introduction of thiocarbonyl groups into the diazabicyclo[4.3.0]non-6-ene skeleton has led to compounds with noteworthy antidepressant activity, indicating the significant impact of functional groups on chemical behavior and biological activity (A. Bilgin et al., 1994).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Studies on diazabicyclanones and diazabicyclanols, related to the compound , focus on understanding their conformational and structural characteristics. For instance, research by Gálvez et al. (1985) on 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1] nonan-9-ones and 9-ols has revealed insights into their conformational preferences using NMR, IR, and Raman spectroscopy, alongside X-ray diffraction. These studies are crucial for understanding how the compound's structure influences its physical and chemical properties (Gálvez et al., 1985).
Synthesis and Receptor Ligands
The synthesis of bicyclic σ receptor ligands, which share structural similarities with the compound , has been explored for their cytotoxic activity and receptor affinity. Research by Geiger et al. (2007) into stereoisomeric alcohols and methyl ethers derived from glutamate demonstrates the potential of these compounds in inhibiting cell growth of human tumor cell lines, highlighting their therapeutic potential (Geiger et al., 2007).
Biological Activity
The exploration of novel bispidine derivatives, which are structurally related to our compound of interest, has shown significant promise in pharmacological applications. Malmakova et al. (2021) synthesized novel derivatives to study their biological activity and toxicity, contributing valuable knowledge towards the development of new therapeutics (Malmakova et al., 2021).
Conformational Equilibria
Research into the conformational equilibria of diazabicyclo[3.3.1]nonane derivatives, such as the work by Brukwicki (1998), provides insights into the preferred conformations of these compounds in various environments. This knowledge is essential for understanding how structural variations influence the activity and interactions of these molecules (Brukwicki, 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5R)-6-benzyl-3-(3-thiophen-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(11-10-19-7-4-12-26-19)22-14-17-8-9-18(15-22)23(21(17)25)13-16-5-2-1-3-6-16/h1-7,12,17-18H,8-11,13-15H2/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZPCXQJKKWAX-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)